molecular formula C13H15IO2 B8169134 2-Iodo-trans-cinnamic acid tert-butyl ester

2-Iodo-trans-cinnamic acid tert-butyl ester

Cat. No.: B8169134
M. Wt: 330.16 g/mol
InChI Key: SAVSVRYSBVALNH-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-trans-cinnamic acid tert-butyl ester is an organic compound that belongs to the class of cinnamic acid derivatives It is characterized by the presence of an iodine atom attached to the phenyl ring and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-trans-cinnamic acid tert-butyl ester typically involves the esterification of 2-Iodo-trans-cinnamic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-trans-cinnamic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The phenyl ring can be oxidized to form quinones.

    Reduction Reactions: The double bond in the cinnamic acid moiety can be reduced to form the corresponding saturated ester.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products

    Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include quinones or carboxylic acids.

    Reduction: Products include saturated esters or alcohols.

Scientific Research Applications

2-Iodo-trans-cinnamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-Iodo-trans-cinnamic acid tert-butyl ester involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release the active cinnamic acid derivative. These interactions can modulate biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-trans-cinnamic acid tert-butyl ester
  • 2-Chloro-trans-cinnamic acid tert-butyl ester
  • 2-Fluoro-trans-cinnamic acid tert-butyl ester

Uniqueness

2-Iodo-trans-cinnamic acid tert-butyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can influence the compound’s behavior in chemical reactions and interactions with biological targets.

Properties

IUPAC Name

tert-butyl (E)-3-(2-iodophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IO2/c1-13(2,3)16-12(15)9-8-10-6-4-5-7-11(10)14/h4-9H,1-3H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVSVRYSBVALNH-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.